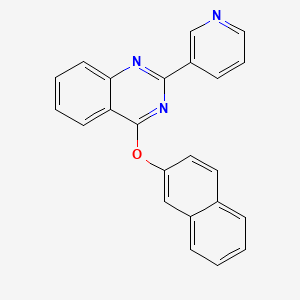

4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

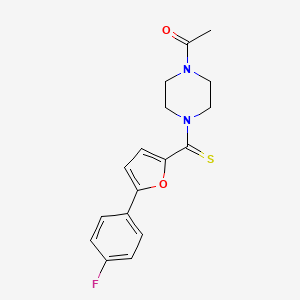

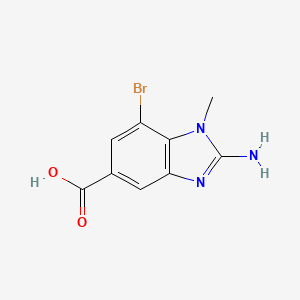

The molecular structure of 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring. This core is substituted at the 4-position with a naphthalen-2-yloxy group and at the 2-position with a pyridin-3-yl group .科学的研究の応用

Synthesis and Material Science Applications

Synthetic Pathways and Photocyclization : A study by Wei Wei et al. (2016) explored the synthesis of benzo[h]-naphth[1,2-f]quinazolines and benzo[h]-phenanthren[9,10-f]quinazoines, which are related to 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline, through an intramolecular dehydration of photocyclization. This photocyclization process is catalyst-free, occurs under mild conditions, and water is the only by-product, making it an environmentally friendly synthetic route. The study also investigated the fluorescence properties of these polybenzoquinazolines, suggesting potential applications in optoelectronics and sensors (Wei et al., 2016).

Heat Resistant Polymers : Research by S. Mehdipour-Ataei et al. (2005) described the use of a pyridine-based diamine, synthesized from 1,5-dihydroxy naphthalene, for preparing heat-resistant polyimides with preformed ether and ester groups. These novel poly(ether ester imide)s exhibited excellent thermal stability and physical properties, highlighting their potential use in high-performance materials (Mehdipour-Ataei et al., 2005).

Photophysics and Luminescence

- Fluorescent Proton Sponge Analogues : A study by A. F. Pozharskii et al. (2016) focused on the synthesis of 10-dimethylamino derivatives of benzo[h]quinoline and benzo[h]quinazolines, analyzing their high basicity and fluorescent properties. These compounds, including structures related to this compound, showed potential as fluorescent proton sponges, which could be used in pH sensors and fluorescence microscopy (Pozharskii et al., 2016).

Chemical Properties and Interactions

- Copolymer Synthesis for Metal Ion Detection : Di Zhou et al. (2008) reported the synthesis of a novel monomer containing a pyridylazo-2-naphthoxyl group, which was copolymerized with styrene via reversible addition–fragmentation chain transfer polymerization. The resulting copolymer could be used as a carrier for metal ion detection and analysis, demonstrating the applicability of related quinazoline compounds in analytical chemistry and environmental monitoring (Zhou et al., 2008).

特性

IUPAC Name |

4-naphthalen-2-yloxy-2-pyridin-3-ylquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O/c1-2-7-17-14-19(12-11-16(17)6-1)27-23-20-9-3-4-10-21(20)25-22(26-23)18-8-5-13-24-15-18/h1-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKKEZOSKKZGGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonohydrazide](/img/structure/B2385148.png)

![Pyrido[2,3-b]pyrazine, 3-chloro-2-methyl-](/img/structure/B2385149.png)

![Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2385150.png)

![N-(3,4-dimethoxyphenethyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2385151.png)

![Tert-butyl 2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B2385154.png)

![Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2385155.png)

![[4-(1H-imidazol-1-yl)-2-methylphenyl]methanol](/img/structure/B2385164.png)

![methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2385170.png)